

An In-depth Technical Guide to **tert-Butyl 2-cyanopiperidine-1-carboxylate**

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *tert-Butyl 2-cyanopiperidine-1-carboxylate*

Cat. No.: B124477

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **tert-butyl 2-cyanopiperidine-1-carboxylate**, a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The document details its chemical structure, physicochemical properties, and provides a detailed experimental protocol for its synthesis. Furthermore, it delves into its primary application as a key intermediate in the development of dipeptidyl peptidase-IV (DPP-IV) inhibitors for the treatment of type 2 diabetes. Spectroscopic data, including ^1H NMR, ^{13}C NMR, FT-IR, and mass spectrometry, are summarized to aid in its characterization.

Chemical Structure and Properties

tert-Butyl 2-cyanopiperidine-1-carboxylate, also known as N-Boc-2-cyanopiperidine, is a chiral synthetic compound featuring a piperidine ring N-protected with a tert-butoxycarbonyl (Boc) group and substituted with a nitrile group at the 2-position.^[1] This structure makes it a valuable precursor for the synthesis of a variety of more complex molecules, particularly in the development of therapeutic agents.^[1]

The presence of the Boc protecting group allows for selective reactions at other positions of the piperidine ring, while the cyano group can be transformed into various other functionalities,

making it a versatile intermediate in organic synthesis. The molecule possesses a chiral center at the 2-position of the piperidine ring.[\[2\]](#)

A summary of its key chemical and physical properties is presented in Table 1.

Property	Value	Reference
CAS Number	153749-89-4	[3]
Molecular Formula	C ₁₁ H ₁₈ N ₂ O ₂	[3]
Molecular Weight	210.27 g/mol	[3]
Appearance	White to pale brown powder	[3]
Melting Point	62-67 °C	[3]
Boiling Point (Predicted)	325.3 ± 35.0 °C	[3]
Density (Predicted)	1.07 ± 0.1 g/cm ³	[3]
Storage Temperature	2-8 °C	[3]

Spectroscopic Data

The structural confirmation of **tert-butyl 2-cyanopiperidine-1-carboxylate** is achieved through various spectroscopic techniques. The following tables summarize the key spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific experimental spectra for the racemic mixture are not readily available in the public domain, data for the (R)-enantiomer provides a clear indication of the expected chemical shifts.

Table 2: ¹H NMR Spectral Data for (R)-1-N-Boc-2-cyanopiperidine

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
Data not available in search results			

Table 3: ^{13}C NMR Spectral Data

Chemical Shift (ppm)	Assignment
Data not available in search results	

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum provides information about the functional groups present in the molecule.

Table 4: FT-IR Spectral Data

Wavenumber (cm^{-1})	Intensity	Assignment
~2240	Medium	C≡N stretch (nitrile)
~1690	Strong	C=O stretch (carbamate)
~2980-2860	Medium-Strong	C-H stretch (aliphatic)
~1450	Medium	C-H bend (aliphatic)
~1160	Strong	C-O stretch (carbamate)

Mass Spectrometry

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. Predicted data is available from PubChem.[\[4\]](#)

Table 5: Predicted Mass Spectrometry Data

Adduct	m/z
[M+H] ⁺	211.14411
[M+Na] ⁺	233.12605
[M-H] ⁻	209.12955
[M+NH ₄] ⁺	228.17065
[M+K] ⁺	249.09999

Experimental Protocols

A common method for the synthesis of **tert-butyl 2-cyanopiperidine-1-carboxylate** involves the dehydration of the corresponding primary amide, **tert-butyl 2-carbamoylpiperidine-1-carboxylate**.

Synthesis of **tert-Butyl 2-cyanopiperidine-1-carboxylate**

Materials:

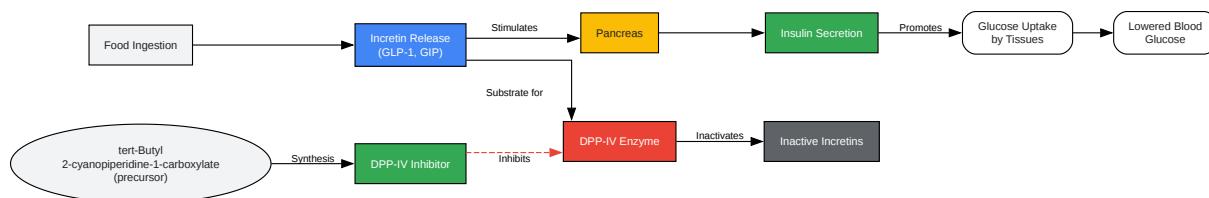
- **tert-Butyl 2-carbamoylpiperidine-1-carboxylate**
- Oxalyl chloride (2 M in dichloromethane)
- N,N-Dimethylformamide (DMF)
- Pyridine
- Acetonitrile
- Ethyl acetate
- Water
- Brine
- Sodium sulfate

Procedure:

- To a round-bottom flask equipped with a stir bar, add acetonitrile and DMF.
- Cool the mixture to -5 °C in an ice-salt bath.
- Slowly add oxalyl chloride to the cooled mixture and stir for 15 minutes.
- In a separate flask, dissolve tert-butyl 2-carbamoylpiperidine-1-carboxylate in acetonitrile and add pyridine.
- Add the solution from step 4 to the reaction mixture from step 3.
- Allow the reaction mixture to warm to room temperature and stir overnight.
- Concentrate the reaction mixture in vacuo.
- Dissolve the residue in ethyl acetate.
- Wash the organic phase successively with water and brine.
- Dry the organic phase over sodium sulfate, filter, and concentrate in vacuo to yield **tert-butyl 2-cyanopiperidine-1-carboxylate** as a yellow solid.[\[2\]](#)

A high yield of 97% has been reported for this procedure.[\[2\]](#)

Applications in Drug Discovery

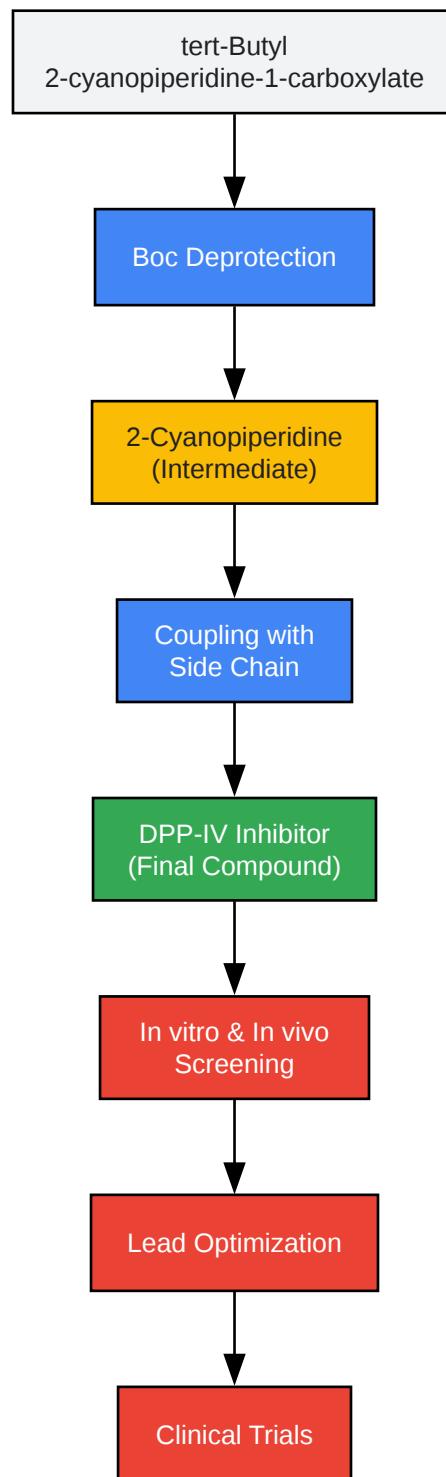

The piperidine scaffold is a prevalent structural motif in a vast number of pharmaceuticals due to its favorable physicochemical properties and its ability to serve as a versatile framework for drug design.[\[5\]](#)[\[6\]](#) Specifically, 2-cyanopiperidine derivatives have garnered significant attention as key intermediates in the synthesis of dipeptidyl peptidase-IV (DPP-IV) inhibitors.[\[2\]](#)[\[7\]](#)[\[8\]](#)

Inhibition of Dipeptidyl Peptidase-IV (DPP-IV)

DPP-IV is a serine protease that plays a crucial role in glucose metabolism by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[\[9\]](#) These hormones are responsible for stimulating insulin

secretion in a glucose-dependent manner. By inhibiting DPP-IV, the levels of active GLP-1 and GIP are increased, leading to enhanced insulin secretion and improved glycemic control in patients with type 2 diabetes.^[9]

The 2-cyano group of the piperidine ring is a key pharmacophore that can form a reversible covalent bond with the catalytic serine residue in the active site of the DPP-IV enzyme, leading to potent and long-lasting inhibition.^[7]



[Click to download full resolution via product page](#)

DPP-IV Inhibition Signaling Pathway.

Drug Development Workflow

tert-Butyl 2-cyanopiperidine-1-carboxylate serves as a crucial starting material in the multi-step synthesis of DPP-IV inhibitors. The general workflow involves the deprotection of the Boc group, followed by coupling with other building blocks to construct the final drug molecule.

[Click to download full resolution via product page](#)

Drug Development Workflow.

Conclusion

tert-Butyl 2-cyanopiperidine-1-carboxylate is a fundamentally important building block for the synthesis of high-value pharmaceutical compounds. Its well-defined structure and versatile reactivity make it an ideal starting material for the construction of complex molecules, most notably DPP-IV inhibitors. This guide provides essential technical information to aid researchers and drug development professionals in the synthesis, characterization, and application of this key chemical intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbino.com [nbino.com]
- 2. 11 Years of cyanopyrrolidines as DPP-IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tert-butyl 2-cyanopiperidine-1-carboxylate - Protheragen [protheragen.ai]
- 4. PubChemLite - Tert-butyl 2-cyanopiperidine-1-carboxylate (C11H18N2O2) [pubchemlite.lcsb.uni.lu]
- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lifechemicals.com [lifechemicals.com]
- 7. NVP-DPP728 (1-[[2-[(5-cyanopyridin-2-yl)amino]ethyl]amino]acetyl]-2-cyano-(S)-pyrrolidine), a slow-binding inhibitor of dipeptidyl peptidase IV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to tert-Butyl 2-cyanopiperidine-1-carboxylate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b124477#tert-butyl-2-cyanopiperidine-1-carboxylate-chemical-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com